5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a complex organic compound with the molecular formula C19H10BrNO3S and a molecular weight of 412.26
Preparation Methods
The synthesis of 5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide typically involves the amidation of weak amines. One effective method uses COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling agent. This method couples a weakly reactive amine, such as 1-aminoanthracene-9,10-dione, with sterically hindered carboxylic acids . The reaction is carried out under mild conditions, making it efficient and straightforward.
Chemical Reactions Analysis
5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles, leading to the formation of different derivatives.
Amidation Reactions: The compound can be synthesized through amidation reactions involving weak amines and carboxylic acids
Oxidation and Reduction Reactions: The anthracene-9,10-dione moiety can undergo redox reactions, altering the oxidation state of the compound.
Common reagents used in these reactions include COMU as a coupling agent and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and as a building block for more complex molecules.
Biology: The compound has potential antimicrobial and antifungal activities, making it a candidate for biological studies.
Medicine: Its derivatives are being explored for their potential anticancer properties, particularly against human breast cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways. The anthracene-9,10-dione moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in cytotoxic effects, making the compound a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide include:
1-aminoanthracene-9,10-dione carboxamides: These compounds share the anthracene-9,10-dione moiety and are synthesized using similar amidation reactions.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
4-substituted 1-amino-9,10-anthraquinones: These compounds contain the anthraquinone core and are synthesized through nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrNO3S/c20-15-9-8-14(25-15)19(24)21-13-7-3-6-12-16(13)18(23)11-5-2-1-4-10(11)17(12)22/h1-9H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTCKRVJZIUNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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